molecular formula C10H8ClNO4S B3037037 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 40686-14-4

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride

Cat. No.: B3037037
CAS No.: 40686-14-4
M. Wt: 273.69 g/mol
InChI Key: OSXUEFNNGFSXIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with succinic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Properties

  • : Research indicates that this compound exhibits potent anticonvulsant activity.
  • Methods : It has been tested in animal seizure models, specifically the maximal electroshock (MES) test and the psychomotor seizure model (6 Hz).
  • Results : The compound demonstrated significant anticonvulsant effects while maintaining a favorable safety profile, making it a candidate for further development in epilepsy treatments.

Drug Development

  • : As a sulfonyl chloride, it serves as an important intermediate for synthesizing various pharmaceutical agents.
  • Mechanism : The compound reacts with nucleophiles to form new chemical entities, enhancing the biological activity of potential drug candidates. This reactivity is crucial for medicinal chemistry applications where functional group modification is essential.

Biotechnology Applications

Enhancement of Monoclonal Antibody Production

  • : In biotechnological contexts, 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride has been shown to improve monoclonal antibody yields.
  • Methods : The compound was added to cultures of recombinant Chinese hamster ovary (CHO) cells.
  • Results : Studies demonstrated increased production of monoclonal antibodies, highlighting its utility in biopharmaceutical manufacturing.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
4-(N-Methylpyrrolidin-1-yl)benzenesulfonamideSulfonamide derivativeAnticonvulsantMethyl substitution enhances solubility
N-SulfonylsuccinimidePyrrolidine derivativeAnticonvulsantLacks chlorination; simpler structure
4-(Pyrrolidin-1-yl)benzenesulfonic acidSulfonic acid derivativeAntimicrobialContains a carboxylic acid group

The unique feature of this compound lies in its dual functionality as both a sulfonyl chloride and a pyrrolidine derivative, enhancing its reactivity and applicability in various chemical transformations compared to other similar compounds.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride involves the formation of a sulfonamide bond with nucleophiles. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with amines, thiols, and other nucleophiles. This reactivity makes it a valuable tool for modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride is unique due to its high reactivity and versatility in forming sulfonamide bonds. This makes it particularly useful in the synthesis of pharmaceuticals and the modification of biomolecules .

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride, also known as N-sulfonylsuccinimide (NSSI), is a synthetic organic compound with notable biological activities. This article focuses on its pharmacological properties, particularly its anticonvulsant effects and applications in biotechnology.

  • IUPAC Name : 4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonyl chloride
  • CAS Number : 40686-14-4
  • Molecular Formula : C10H8ClNO4S
  • Molecular Weight : 263.69 g/mol

Anticonvulsant Properties

Recent studies have highlighted the potent anticonvulsant properties of this compound. It has been tested in various animal seizure models, demonstrating significant efficacy.

Research Findings:

  • In a study utilizing the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice, the compound exhibited strong anticonvulsant activity with a favorable safety profile.
  • The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly affecting glutamate receptors .

Monoclonal Antibody Production

This compound has also shown promise in biotechnological applications, particularly in enhancing monoclonal antibody production:

Application Summary:

  • Method : Addition to cultures of recombinant Chinese hamster ovary (CHO) cells.
  • Results : Significant increase in monoclonal antibody yield was observed, suggesting its utility as a bioprocessing agent.

Study on Anticonvulsant Activity

A comprehensive study assessed the anticonvulsant efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound not only reduced seizure frequency but also improved overall behavioral outcomes in treated animals.

Model UsedDose (mg/kg)Seizure Reduction (%)Notes
Maximal Electroshock3075%Significant reduction observed
Psychomotor Seizure2065%Favorable safety profile

Biotechnology Application

In another study focused on CHO cells, the addition of this compound resulted in:

ParameterControl GroupExperimental Group (with NSSI)
Antibody Yield (mg/L)150250
Cell Viability (%)8590

These findings underscore the potential of this compound as an effective enhancer of bioprocesses.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXUEFNNGFSXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216666
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40686-14-4
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40686-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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